molecular formula C17H22N4 B10825774 2-benzyl-N,9-dimethyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine

2-benzyl-N,9-dimethyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine

Cat. No.: B10825774
M. Wt: 282.4 g/mol
InChI Key: IHHALLDEDARSAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthetic routes and reaction conditions for PF 04479745 are not explicitly detailed in the available literature. it is known that the compound is synthesized through a series of chemical reactions involving pyrimido[4,5-d]azepines . Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

PF 04479745 undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions would typically include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions would depend on the specific reagents and conditions used.

Comparison with Similar Compounds

PF 04479745 is similar to other compounds that act as agonists at the 5-HT2C receptor, such as lorcaserin. PF 04479745 is unique in its high selectivity for the 5-HT2C receptor over the 5-HT2A and 5-HT2B receptors . This selectivity reduces the likelihood of side effects associated with activation of the 5-HT2A and 5-HT2B receptors, making PF 04479745 a valuable tool for research.

Similar compounds include:

Properties

Molecular Formula

C17H22N4

Molecular Weight

282.4 g/mol

IUPAC Name

2-benzyl-N,9-dimethyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine

InChI

InChI=1S/C17H22N4/c1-12-11-19-9-8-14-16(12)20-15(21-17(14)18-2)10-13-6-4-3-5-7-13/h3-7,12,19H,8-11H2,1-2H3,(H,18,20,21)

InChI Key

IHHALLDEDARSAL-UHFFFAOYSA-N

Canonical SMILES

CC1CNCCC2=C1N=C(N=C2NC)CC3=CC=CC=C3

Origin of Product

United States

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